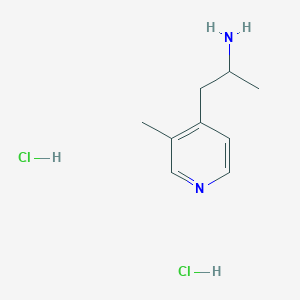
1-(3-Methylpyridin-4-yl)propan-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylpyridin-4-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylpyridin-4-yl)propan-2-amine dihydrochloride typically involves the reaction of 3-methylpyridine with propan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as crystallization or distillation to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methylpyridin-4-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may produce an alcohol.
Applications De Recherche Scientifique
1-(3-Methylpyridin-4-yl)propan-2-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Methylpyridin-4-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine
- 1-(5-Methylpyridin-2-yl)propan-1-amine dihydrochloride
- 3-(2-methylpyridin-4-yl)propan-1-amine
Comparison: 1-(3-Methylpyridin-4-yl)propan-2-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research applications.
Activité Biologique
1-(3-Methylpyridin-4-yl)propan-2-amine dihydrochloride, a compound with diverse biological activities, has garnered attention in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridine ring, which contributes to its biological interactions. The molecular formula is C9H13N2⋅2HCl, indicating it exists as a dihydrochloride salt. This structural configuration enhances its solubility and bioavailability.
Research indicates that this compound interacts with various biological targets, including receptors and enzymes. The following mechanisms have been identified:
- Inhibition of Phospholipases : Studies suggest that the compound may inhibit lysosomal phospholipase A2 (LPLA2), which is implicated in drug-induced phospholipidosis. This inhibition can lead to significant alterations in lipid metabolism within cells .
- Modulation of Neurotransmitter Systems : The compound is believed to influence neurotransmitter release and uptake, particularly in dopaminergic and serotonergic pathways. This action positions it as a potential candidate for treating neurological disorders .
- Antimicrobial Activity : Preliminary evaluations have shown that derivatives of similar pyridine compounds exhibit antibacterial properties against various pathogens, suggesting that this compound may possess similar activities .
Biological Activity Data
The biological activity of the compound has been assessed through various studies, summarized in the following table:
Case Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological effects of similar compounds, it was found that they significantly increased serotonin levels in rodent models, suggesting potential antidepressant properties. This effect was attributed to the inhibition of serotonin reuptake transporters .
Case Study 2: Antimicrobial Evaluation
A series of pyridine derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Compounds with structural similarities to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL, indicating promising antibacterial activity .
Propriétés
Formule moléculaire |
C9H16Cl2N2 |
|---|---|
Poids moléculaire |
223.14 g/mol |
Nom IUPAC |
1-(3-methylpyridin-4-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7-6-11-4-3-9(7)5-8(2)10;;/h3-4,6,8H,5,10H2,1-2H3;2*1H |
Clé InChI |
BVQIWIHXNVGGIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1)CC(C)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















